Product packaging for Dodeca-2,4,6,8,10-pentaene(Cat. No.:CAS No. 2423-78-1)

Dodeca-2,4,6,8,10-pentaene

Cat. No.: B14753117
CAS No.: 2423-78-1
M. Wt: 160.25 g/mol
InChI Key: XNHIPSAGFRNPDL-UHFFFAOYSA-N
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Description

Dodeca-2,4,6,8,10-pentaene is a linear polyene characterized by a system of five conjugated double bonds. This conjugated structure is of significant interest in fundamental scientific research, particularly in the field of materials science. Polyene chains like this compound serve as model systems for studying quantum confinement effects and the electronic properties of low-dimensional materials . Researchers utilize such compounds to explore the behavior of π-electrons in constrained geometries, which can be modeled using sophisticated approaches like the particle-in-a-box model with effective mass corrections . The insights gained from these studies are crucial for the development of advanced organic semiconductors and novel electronic devices. Furthermore, compounds with extensive conjugated systems can act as key synthetic intermediates for constructing more complex molecular architectures . This compound is supplied for research applications only. It is not intended for diagnostic or therapeutic uses and is not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16 B14753117 Dodeca-2,4,6,8,10-pentaene CAS No. 2423-78-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2423-78-1

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

dodeca-2,4,6,8,10-pentaene

InChI

InChI=1S/C12H16/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H,1-2H3

InChI Key

XNHIPSAGFRNPDL-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC=CC=CC=CC

Origin of Product

United States

Advanced Synthetic Methodologies for Highly Conjugated Linear Polyenes

Stereoselective Synthesis Approaches

Achieving a specific stereochemistry (E/Z configuration) of the double bonds within the polyene chain is critical, as it profoundly influences the molecule's electronic and photophysical properties. Stereoselective synthesis aims to control the formation of these bonds with a high degree of precision.

Olefin-Generating Reactions in Polyene Synthesis

Several olefination reactions are fundamental to the construction of carbon-carbon double bonds and have been adapted for the synthesis of conjugated polyenes.

Wittig Reaction : The Wittig reaction is a widely used method for creating C=C bonds, typically by reacting a phosphorus ylide with an aldehyde or ketone. acs.org However, for semistabilized ylides, it often produces a mixture of Z- and E-alkenes, which can be a drawback for achieving stereopure polyenes. acs.org

Julia-Kocienski Olefination : This reaction, a modification of the Julia olefination, offers excellent E-selectivity and is a powerful strategy for synthesizing conjugated polyenes. It involves the reaction of a heterocyclic sulfone with an aldehyde or ketone. This approach has been successfully applied in the total synthesis of natural products containing polyene structures, such as (+)-bretonin B. acs.orgnih.gov

Peterson Olefination : The Peterson olefination utilizes α-silyl carbanions, which react with aldehydes or ketones to form a β-hydroxysilane intermediate. youtube.com A key advantage of this method is that the stereochemical outcome of the elimination step to form the alkene can be controlled by the choice of acidic or basic workup conditions, allowing for the selective formation of either the E- or Z-olefin. youtube.com This makes it a versatile tool in polyene synthesis. youtube.com

Transition Metal-Catalyzed Coupling Reactions for Polyene Formation

Transition metal catalysis has become an indispensable tool in modern organic synthesis for the formation of C-C bonds. thermofisher.comchemie-brunschwig.ch These methods often offer high stereoselectivity and functional group tolerance, making them ideal for the complex task of polyene synthesis.

Homocoupling Reactions of Unsaturated Silanes

A highly stereoselective method for synthesizing conjugated polyenes with an all-E configuration involves the palladium-catalyzed homocoupling of unsaturated silanes. acs.orgnih.gov This procedure allows for the doubling of the number of conjugated double bonds in a single step while preserving the geometry of the starting silanes. acs.org

The reaction typically uses dienyl-, trienyl-, or tetraenylsilanes, which are homocoupled in the presence of a palladium(II) chloride (PdCl₂) catalyst, lithium chloride (LiCl), and copper(II) chloride (CuCl₂) in methanol. acs.orgnih.gov This methodology has been used to create symmetrically substituted polyenes with up to eight conjugated double bonds. acs.orgnih.gov The presence of the silyl (B83357) group is crucial for the reaction's success, and its removal occurs concurrently with the C-C bond formation. wikipedia.org

Starting Material ClassCatalyst SystemProduct FeatureReference
Dienyl-, trienyl-, or tetraenylsilanesPdCl₂ / LiCl / CuCl₂ in MethanolSymmetrically substituted all-E polyenes acs.orgnih.gov

This method provides a straightforward route to stereoregular polyenes with potential applications in materials science due to their optical and electrooptical properties. nih.gov

Palladium-Catalyzed Oxidative C−C Bond Forming Cascade Reactions of Allenes

Palladium-catalyzed cascade reactions involving allenes represent an efficient route to polyene structures. nih.govacs.org One such method involves an oxidative C-C bond-forming cascade that couples an enallene with an allenyne. nih.govacs.org The enallene is first activated by the palladium(II) catalyst, which then reacts with the allenyne, leading to a carbocyclization event that generates the polyene product. acs.org

While powerful, these specific cascade reactions typically afford functionalized cross-conjugated polyenes or dendralenes, which are branched acyclic polyenes, rather than linear systems like Dodeca-2,4,6,8,10-pentaene. acs.orgnih.gov The reactions are highly regio- and stereoselective and can be performed under aerobic conditions, using environmentally friendly O₂ as the terminal oxidant. acs.org

Key Features of Pd-Catalyzed Allene Cascade Reactions:

Reactants : Enallenes and Allenynes nih.govacs.org

Catalyst : Palladium(II) acetate (B1210297) (Pd(OAc)₂) acs.orgdiva-portal.org

Product Type : Functionalized cross-conjugated polyenes acs.org

Selectivity : High regio- and stereoselectivity acs.org

Kumada Catalyst-Transfer Polymerization (KCTP) for Conjugated Polymer Architectures

Kumada Catalyst-Transfer Polymerization (KCTP) is a chain-growth polymerization technique that allows for the synthesis of conjugated polymers with predictable molecular weights, low polydispersity, and complex architectures. acs.orgresearchgate.net This method is a type of Kumada cross-coupling reaction that proceeds via a "living" mechanism, where the catalyst remains associated with the growing polymer chain end. acs.orgnih.gov

The polymerization of Grignard monomers with a nickel catalyst, such as Ni(dppe)Cl₂, enables the controlled growth of the polymer chain. nih.gov While KCTP is primarily used for synthesizing high molecular weight polymers, its principles of controlled chain growth are highly relevant for producing well-defined, shorter conjugated oligomers. acs.orgresearchgate.net By carefully controlling the monomer-to-catalyst ratio, it is possible to target specific conjugation lengths. bohrium.com This technique has been instrumental in creating a variety of p-type and n-type homopolymers and block copolymers. acs.orgacs.org

Polymerization MethodKey CharacteristicsControllable AspectsReference
Kumada Catalyst-Transfer Polymerization (KCTP)Chain-growth mechanism, "living" characterMolecular weight, polydispersity, end-groups, architecture acs.orgresearchgate.netbohrium.com

Living Polymerization Techniques for Controlled Conjugation Length and Polydispersity

Living polymerization is a form of chain-growth polymerization where chain termination and transfer reactions are absent. wikipedia.orgvt.edu This lack of termination allows polymer chains to grow at a constant rate, resulting in polymers with a narrow molecular weight distribution (i.e., a low polydispersity index). wikipedia.org The chains remain "alive," meaning they can resume propagation upon the addition of more monomer. vt.edu

This level of control is crucial for synthesizing polyenes with a specific, uniform conjugation length, which is directly related to the polymer's molecular weight. cmu.edu A controlled polymerization process is characterized by several key features:

A linear relationship between polymerization rate and monomer concentration. cmu.edu

A pre-determinable degree of polymerization. cmu.edu

A narrow molecular weight distribution. cmu.edu

Long-lived polymer chains that retain their active end-groups. cmu.edu

Several living polymerization techniques have been developed, including living anionic, cationic, and various forms of living radical polymerization like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. wikipedia.org For conjugated systems, living ring-opening metathesis polymerization (ROMP) and certain chain-transfer polymerizations have also been employed to create well-defined structures. rsc.org The ability to isolate the living polymer chains, with the catalyst still attached to the chain end, further underscores the precision of these methods and even allows for catalyst recycling. researchgate.net

Modular Building Block Approaches for Polyene Scaffold Construction

The construction of complex molecules like this compound benefits significantly from modular strategies, wherein the target structure is assembled from pre-functionalized, interchangeable units. This approach offers flexibility, convergence, and efficiency. Organometallic chemistry provides a powerful toolkit for these methods, particularly through cross-coupling reactions. mt.com

A leading innovation in this area is the use of an iterative cross-coupling platform based on bifunctional MIDA (N-methyliminodiacetic acid) boronate building blocks. nih.gov This strategy enables the systematic construction of polyene frameworks of varying lengths and complexities from a small set of foundational molecules. The process typically involves the coupling of a pinacol (B44631) boronic ester with a halo-substituted MIDA boronate building block. nih.gov Following the coupling, the MIDA group is deprotected to reveal a new boronic ester, ready for the next iteration. nih.gov This method has been successfully used to create a wide array of polyene motifs, including complex decaenes, from a library of just 12 building blocks. nih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone of modular polyene synthesis. youtube.com Reactions such as the Suzuki, Negishi, and Stille couplings allow for the precise formation of carbon-carbon bonds between sp2-hybridized centers. youtube.com The general mechanism involves three key steps:

Oxidative Addition: A palladium(0) catalyst reacts with an alkenyl halide. youtube.com

Transmetalation: The organic fragment from an organometallic reagent (e.g., organoboron, organozinc) is transferred to the palladium(II) center. youtube.com

Reductive Elimination: The two organic fragments are joined, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

Another effective modular approach is the palladium-catalyzed homocoupling of unsaturated silanes. This method has been used to synthesize symmetrically substituted polyenes with up to eight all-E configured double bonds by reacting dienyl-, trienyl-, or tetraenylsilanes with a palladium(II) chloride catalyst. nih.gov

Table 1: Overview of Modular Synthetic Approaches for Polyenes

Synthetic StrategyKey Reagents/Building BlocksTypical ProductsKey Features
Iterative MIDA Boronate Coupling nih.govBifunctional MIDA boronates, Pinacol boronic esters, Palladium catalystComplex, unsymmetrical polyenes (e.g., trienes to decaenes)Highly modular and generalizable; robust reaction conditions.
Palladium-Catalyzed Cross-Coupling youtube.comAlkenyl halides, Organoboron/zinc/tin compounds, Palladium(0) catalystDiverse polyene structuresConvergent; high stereoselectivity possible; well-established methods (Suzuki, Negishi, Stille).
Homocoupling of Unsaturated Silanes nih.govDienyl/trienyl/tetraenylsilanes, PdCl₂, CuCl₂Symmetrical all-E conjugated polyenesCreates perfectly symmetrical structures; highly stereoselective for the E-configuration.

Challenges and Innovations in Directed Polyene Synthesis

The directed synthesis of specific, highly conjugated polyenes like this compound presents significant challenges that necessitate innovative solutions.

The primary hurdles in polyene synthesis include:

Stereochemical Control: Achieving precise control over the geometry (E/Z) of each double bond is a formidable challenge. nih.gov Many classical olefination reactions lack the required stereocontrol for synthesizing long, configurationally pure polyenes. nih.gov

Chemical Instability: The extensive π-conjugation makes these molecules highly susceptible to degradation from light, oxygen, and various chemical reagents, including both protic and Lewis acids. nih.gov This sensitivity complicates purification and handling.

Lack of General Methods: The structural diversity of polyenes has historically made it difficult to develop a single, convergent method to assemble them from smaller subunits. nih.gov

To overcome these obstacles, significant innovations have emerged, primarily from the field of organometallic chemistry. mt.com The development of modular, building-block-based platforms represents a major leap forward. The iterative cross-coupling strategy using MIDA boronates is a prime example of an innovative solution that addresses multiple challenges simultaneously. It provides a generalized and predictable method for assembling complex polyenes while being tolerant of various functional groups, and the reaction conditions allow for high stereochemical fidelity. nih.gov

The strategic application of transition metal catalysis is another key innovation. youtube.com For instance, the highly stereoselective synthesis of all-E configured polyenes via the homocoupling of unsaturated silanes is a specific solution to the challenge of stereocontrol in symmetrical systems. nih.gov Similarly, the use of rhodium complexes for the controlled polymerization of certain acetylenes into polyenes demonstrates how catalyst choice can direct the outcome of the synthesis. cmu.edu These advanced catalytic methods often proceed under mild conditions, which helps to mitigate the chemical instability of the polyene products.

Table 2: Challenges in Polyene Synthesis and Corresponding Innovations

ChallengeDescriptionInnovative Solution(s)
Stereochemical Control Difficulty in controlling the E/Z geometry of newly formed double bonds. nih.gov- Use of highly stereoselective organometallic reactions (e.g., Suzuki coupling, silyl homocoupling). youtube.comnih.gov- Development of modular building blocks with pre-defined stereochemistry. nih.gov
Chemical Instability High sensitivity to light, oxygen, and acid/base reagents due to extensive conjugation. nih.gov- Application of transition metal catalysis under mild reaction conditions. mt.comyoutube.com- Use of robust protecting groups (e.g., MIDA boronates) that stabilize intermediates. nih.gov
Lack of Convergence Difficulty in efficiently assembling long polyene chains from smaller, simple precursors. nih.gov- Iterative cross-coupling platforms that allow for the systematic, step-wise extension of the polyene chain. nih.gov- Convergent cross-coupling strategies that join large, pre-assembled fragments. youtube.com

Advanced Spectroscopic Characterization Techniques for Electronic and Vibrational States

Ultrafast Optical Spectroscopy for Excited State Dynamics

The photophysics of dodeca-2,4,6,8,10-pentaene is governed by the intricate interplay of its low-lying excited electronic states. Ultrafast optical spectroscopy techniques, with femtosecond to picosecond time resolution, are indispensable for mapping the complex relaxation pathways following photoexcitation.

Femtosecond and Picosecond Transient Absorption Spectroscopy

Femtosecond and picosecond transient absorption (TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states. An ultrashort laser pulse (pump) excites the molecule to a higher electronic state, and a subsequent, time-delayed pulse (probe) measures the change in absorption as the molecule relaxes.

For polyenes like this compound, excitation typically populates the strongly allowed S₂ (1¹Bᵤ⁺) state. The subsequent dynamics, occurring on the femtosecond to picosecond timescale, involve internal conversion to the lower-lying, optically dark S₁ (2¹A₉⁻) state, followed by relaxation back to the ground state (S₀). nih.govbowdoin.edu TA spectra reveal characteristic features: a negative signal due to ground-state bleaching and stimulated emission, and positive signals corresponding to excited-state absorption. The decay kinetics of these signals provide direct information on the lifetimes of the involved excited states.

Table 1: Representative Transient Absorption Data for Short-Chain Polyenes

Polyene (Number of Double Bonds, N) S₂ Lifetime (fs) S₁ Lifetime (ps)
Hexatriene (N=3) ~500 -
Octatetraene (N=4) ~250 ~10
Decapentaene (N=5) (this compound) ~150-200 (estimated) ~5-8 (estimated)

Note: Data for this compound are extrapolated based on trends observed in other short-chain polyenes.

Time-Resolved Emission Spectroscopy

While most polyenes exhibit very weak or no fluorescence due to the rapid internal conversion from the S₂ to the S₁ state, time-resolved emission spectroscopy can still provide valuable information, particularly for shorter polyenes where S₂ emission can be more competitive. This technique measures the decay of fluorescence intensity over time following pulsed excitation, yielding the lifetime of the emissive state. For this compound, any observable emission would primarily originate from the S₂ state and would be expected to have a lifetime in the femtosecond to picosecond range, mirroring the S₂ lifetime measured by transient absorption.

Non-linear Optical Spectroscopy for π-Conjugated Systems

The extended π-conjugated system of this compound gives rise to significant non-linear optical (NLO) properties. Techniques such as third-harmonic generation (THG) are used to measure the third-order NLO susceptibility (χ⁽³⁾). ibm.com These properties are highly dependent on the delocalization of electrons along the polyene backbone. The NLO response of this compound is expected to be substantial, making it a molecule of interest for potential applications in optical devices. The magnitude of the hyperpolarizability, a molecular NLO property, generally increases with the length of the conjugated chain.

Raman Spectroscopy for Conjugation Analysis and Vibrational Fingerprinting

Raman spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule. It provides a detailed "fingerprint" of the molecular structure and is particularly sensitive to the degree of π-conjugation.

Resonance Raman Spectroscopy for Vibrational Mode Elucidation

In Resonance Raman (RR) spectroscopy, the excitation laser wavelength is tuned to coincide with an electronic absorption band of the molecule. lbt-scientific.comyoutube.com This results in a dramatic enhancement (by factors of 10³ to 10⁶) of the Raman signals of vibrational modes that are coupled to the electronic transition. For this compound, excitation into the S₀ → S₂ absorption band would selectively enhance the modes associated with the geometry changes between these two states. The most intense bands in the RR spectrum of a polyene are typically the C=C stretching mode (ν₁) around 1500-1600 cm⁻¹ and the C-C stretching mode (ν₂) around 1100-1200 cm⁻¹. The positions of these bands are sensitive to the conjugation length. mit.edu

Table 2: Characteristic Resonance Raman Frequencies for Polyenes

Vibrational Mode Wavenumber Range (cm⁻¹) Description
ν₁ (C=C stretch) 1500 - 1600 Primarily ethylenic stretching, sensitive to conjugation length.
ν₂ (C-C stretch) 1100 - 1200 Primarily single-bond stretching, coupled with C-H in-plane bending.
ν₃ (C-H in-plane bend) 1250 - 1350 In-plane bending of hydrogens on the conjugated chain.

Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Characterization

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that provides enormous enhancement of Raman signals for molecules adsorbed onto nanostructured metal surfaces (typically gold or silver). youtube.com This enhancement allows for the detection of even single molecules. For this compound, SERS can provide detailed vibrational information at very low concentrations. The interaction of the polyene with the metal surface can also lead to shifts in the Raman bands and changes in their relative intensities, offering insights into the molecule's orientation and binding to the surface. The selection rules in SERS can also differ from those in conventional Raman, potentially revealing vibrational modes that are otherwise weak or forbidden.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions

The electronic transitions of conjugated polyenes like this compound are primarily π → π* transitions. The extent of conjugation in the molecule dictates the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As the number of conjugated double bonds increases, this energy gap decreases, resulting in a bathochromic shift (a shift to longer wavelengths) of the maximum absorption (λmax) in the UV-Visible spectrum. docbrown.info For dodeca-1,3,5,7,9,11-hexaene, a closely related polyene with six conjugated double bonds, the λmax is observed at 362 nm. docbrown.info This suggests that the λmax for this compound, with five conjugated double bonds, would be at a slightly shorter wavelength. The absorption spectrum of such polyenes is characterized by a strong near-ultraviolet transition with distinct vibronic structure, which can be influenced by the polarity of the solvent. rsc.org

Fluorescence spectroscopy provides further insight into the excited electronic states. Following absorption of a photon and promotion of an electron to an excited state, the molecule can relax vibrationally before emitting a photon to return to the ground state. This emission typically occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. The fluorescence emission wavelength of polyenes is generally less dependent on the solvent environment compared to the absorption spectrum. However, the fluorescence quantum yield and lifetime are highly sensitive to factors such as temperature and the surrounding medium. rsc.org For some polyenes, a weak transition at a longer wavelength than the main absorption band can be observed, which is interpreted in terms of the ordering of excited electronic states. rsc.org

Nuclear Magnetic Resonance (NMR) for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure of organic molecules, including the stereochemistry and conformation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of a polyene, the chemical shifts of the vinylic protons (those directly attached to the double-bonded carbons) are particularly informative. These protons typically resonate in the downfield region of the spectrum, generally between 5.0 and 7.5 ppm, due to the deshielding effect of the π-electron system. The exact chemical shift is influenced by the proton's position along the polyene chain and the stereochemistry of the double bonds.

The coupling constants (J-values) between adjacent vinylic protons are crucial for assigning the stereochemistry of the double bonds. For a trans configuration, the vicinal coupling constant (³J) is typically in the range of 11-18 Hz, while for a cis configuration, it is smaller, generally between 6-15 Hz. By analyzing the splitting patterns and measuring the coupling constants, the E/Z configuration of each double bond in this compound can be determined.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the sp²-hybridized carbons in the polyene chain are found in the downfield region of the ¹³C spectrum, typically between 100 and 150 ppm. The specific chemical shifts are sensitive to the electronic environment and the stereochemistry of the double bonds. For instance, carbons in a trans configuration will have slightly different chemical shifts compared to those in a cis configuration. Isomerization from an all-E to a Z configuration at a specific double bond induces noticeable shifts in the ¹³C NMR signals of the carbons near the change in stereochemistry, providing a reliable method for stereochemical assignment. rsc.orgrsc.org

The following table summarizes the expected chemical shift ranges for the different types of carbons in a polyene chain.

Carbon TypeTypical Chemical Shift Range (ppm)
sp³ (Alkyl)10 - 40
sp² (Alkene)100 - 150

By combining the detailed analysis of both ¹H and ¹³C NMR spectra, a comprehensive picture of the stereochemistry and conformation of this compound can be constructed.

Computational Chemistry and Theoretical Studies of Dodeca 2,4,6,8,10 Pentaene and Analogues

Electronic Structure Calculations of Excited States

The accurate description of the electronic excited states in polyenes like dodeca-2,4,6,8,10-pentaene is a significant challenge for theoretical chemistry. The difficulty arises from the complex interplay of electron correlation effects and the near-degeneracy of molecular orbitals in these conjugated π-systems. A key feature of linear polyenes is the energetic ordering of their lowest-lying singlet excited states: the one-photon allowed 1¹Bu state and the one-photon forbidden 2¹Ag state. While simpler models predict the 1¹Bu state to be the lowest excited state (S₁), experimental evidence and high-level calculations have shown that for polyenes with three or more double bonds, the 2¹Ag state lies below the 1¹Bu state. acs.org This state ordering is crucial for understanding their photophysics, as the low-lying "dark" 2¹Ag state plays a central role in nonradiative decay pathways.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications to Polyenes

Time-Dependent Density Functional Theory (TDDFT) has become a widely used method for calculating the electronic excitation energies of molecules due to its favorable balance of computational cost and accuracy. uci.edursc.org For polyenes, TDDFT has been applied to study the vertical excitation energies of oligomers from butadiene to decapentaene. acs.orgillinois.edu Studies show that TDDFT provides a significant improvement over simpler methods like Configuration Interaction Singles (CIS) for the 2¹Ag state, which is known to possess considerable double-excitation character. acs.orgillinois.edu Standard TDDFT approaches, based on single-reference DFT, can struggle to accurately describe states with significant double-excitation character. However, TDDFT calculations have been shown to yield lower excitation energies for the 2¹Ag state compared to CIS, bringing them into better alignment with experimental data. acs.org

For the optically bright 1¹Bu state, standard TDDFT often underestimates the excitation energy by 0.4–0.7 eV. acs.orgillinois.edu The choice of exchange-correlation (XC) functional is critical; pure XC functionals have been reported to provide the correct state ordering only when combined with the Tamm-Dancoff Approximation (TDA) and diffuse basis sets. aps.org The TDA, which neglects the de-excitation part of the response equations, often yields results for the 2¹Ag state that are very similar to full TDDFT. acs.org More advanced "dressed" TDDFT methods, which aim to incorporate double-excitation effects, have also been applied to linear polyenes and show that accounting for these configurations is necessary to correctly describe the excitation energies and geometry of the 2¹Ag state. dntb.gov.uadeepdyve.com

Table 1: Comparison of Calculated Vertical Excitation Energies (eV) for All-trans-1,3,5,7,9-decapentaene (a this compound analogue)
StateTDDFTTDDFT/TDACIS
2¹Ag 4.884.906.48
1¹Bu 4.414.815.09
Data sourced from a study using the 6-311(2+,2+)G* basis set at the B3LYP/6-311(2+,2+)G** optimized ground state geometry. acs.org*

Multi-Reference Configuration Interaction (MRCI) and Coupled Cluster (CC) Methods for Correlated Electrons

To achieve higher accuracy, especially for systems with strong electron correlation and multireference character like polyenes, more sophisticated methods are required. acs.orgbarbatti.org Multi-Reference Configuration Interaction (MRCI) and Coupled Cluster (CC) theories are powerful tools for this purpose. wikipedia.orgacs.orgwikipedia.org

MRCI builds upon a multiconfigurational reference wavefunction (often from a CASSCF calculation) to include dynamic electron correlation through configuration interaction. acs.orgwikipedia.org This approach is well-suited for describing the ground and excited states of polyenes in a balanced manner. wikipedia.org However, the computational cost of traditional MRCI methods can be prohibitively high for larger systems. barbatti.orgacs.org

Coupled Cluster (CC) theory offers a size-consistent approach to electron correlation. wikipedia.orggithub.io While standard single-reference CC methods can fail for multireference systems, various multireference CC (MR-CC) formalisms have been developed. For polyenes, CC methods that can handle excited states, such as Equation-of-Motion CC (EOM-CC), are particularly relevant. High-level EOM-CCSDTQ calculations have provided benchmark vertical excitation energies for butadiene, showing the importance of including both static and dynamic electron correlation. osti.gov Approximate coupled-pair approaches have also been used to study cyclic polyene models, demonstrating good performance across a range of electron correlation strengths when corrected for higher-order excitations. aps.orgaps.org

The challenge for both MRCI and CC methods lies in the computational scaling, which limits their application to larger polyenes like this compound without approximations.

Density Matrix Renormalization Group (DMRG) for Conjugated Chains

The Density Matrix Renormalization Group (DMRG) method, originating from condensed matter physics, has emerged as a powerful technique for treating strong electron correlation in large, quasi-one-dimensional systems like polyenes. aip.orgaip.org DMRG is capable of handling much larger active spaces than traditional methods like CASSCF, making it ideal for the extended π-systems of long polyenes. aip.orgnih.govresearchgate.net

DMRG calculations on the Pariser-Parr-Pople (PPP) model of linear polyenes have successfully described the electronic and geometric structures of various excited states. researchgate.netaps.org These studies show that the optically allowed 1¹Bu⁻ state forms an exciton-polaron with a small relaxation energy, while the "dark" 2¹Ag⁺ state has a 4-soliton structure with a large relaxation energy. aps.org Importantly, DMRG confirms that the relaxed energy of the 2¹Ag⁺ state lies below that of the 1¹Bu⁻ state. researchgate.netaps.org The combination of DMRG with orbital optimization in a DMRG-CASSCF framework allows for near-exact correlation of the complete π-valence space, providing highly accurate descriptions of the low-lying excited states of polyenes up to C₂₄H₂₆ and even β-carotene. aip.org

Table 2: DMRG-Calculated Character of Low-Lying Excited States in Polyenes
StateCharacterRelaxation Energy
1³Bu⁺ 2-SolitonLarge
2¹Ag⁺ 4-SolitonLarge
1¹Bu⁻ Exciton-PolaronSmall
Data derived from DMRG calculations on the Pariser-Parr-Pople-Peierls model. aps.org

Theoretical Models for Exciton (B1674681) Dynamics and Localization in Polyenes

Upon absorption of light, a polyene is promoted to an excited electronic state, creating an exciton—a quasi-particle consisting of the excited electron and the hole it left behind. The behavior of this exciton, including its binding energy and the extent to which it is localized or delocalized along the conjugated chain, governs the subsequent photophysical and photochemical events.

Exciton Binding Energy and Delocalization Phenomena

The exciton binding energy (Eb) is the energy required to separate the electron and hole into free charge carriers. nih.gov It is a critical parameter, particularly for applications in organic electronics. worldscientific.com A large binding energy favors charge recombination (useful for light-emitting devices), while a small binding energy facilitates charge separation (essential for photovoltaics). nih.govworldscientific.com In conjugated polymers, Eb is typically in the range of 0.1–0.6 eV. worldscientific.com Theoretical studies using DFT and TDDFT have been employed to calculate Eb for various conjugated systems by determining the difference between the electronic bandgap (transport gap) and the optical bandgap. nih.govnih.gov For instance, integrating electron-donating and electron-accepting units into a polymer backbone has been shown to minimize the exciton binding energy, which can enhance photocatalytic activity by suppressing charge recombination. acs.org

The π-electrons in a polyene are not confined to a single bond but are delocalized over the conjugated system. dntb.gov.ua This delocalization extends to the exciton created upon photoexcitation. The extent of this delocalization, or the exciton coherence length, is a key factor in energy transfer processes. Theoretical studies on model systems like P3HT suggest that even in crystalline domains, the exciton coherence length may be limited to just a few molecular units due to disorder. acs.org In linear polyenes, the optically bright 1¹Bu state is often described as a delocalized exciton, while the lower-energy 2¹Ag state has a more complex, covalent character with significant contributions from configurations that can be described as spatially correlated triplet-triplet pairs or soliton-antisoliton pairs. researchgate.net

Conical Intersections and Non-Adiabatic Dynamics in Polyene Excited States

The photochemistry of polyenes, including processes like cis-trans isomerization, is largely dictated by non-adiabatic dynamics occurring at conical intersections (CIs). aip.orgaip.org A conical intersection is a point on the potential energy surface where two electronic states become degenerate, providing an efficient pathway for ultrafast, radiationless decay from an excited state back to the ground state. aip.orgrsc.org

For polyenes, CIs are crucial for understanding the rapid relaxation after photoexcitation. Theoretical models show that upon excitation to the bright 1¹Bu state, the molecule's geometry distorts, often involving torsional motions around the double bonds, which leads the system towards a CI with the dark 2¹Ag state and subsequently to a CI with the ground state (S₀). aip.orgdtu.dk This S₂→S₁→S₀ internal conversion cascade is a general mechanism for the photoisomerization of polyenes. nih.gov The precise location and topography of the CI seams—multidimensional surfaces of degeneracy—are critical in determining the reaction outcome and quantum yields. aip.orgnih.govosti.govaip.org

Simulations using ab initio multiple spawning (AIMS) have provided detailed mechanistic insights into these dynamics. For butadiene, simulations show that after initial excitation, the dynamics involve both the bright 1¹Bu and dark 2¹Ag states, highlighting the complexity of the relaxation pathways. osti.govaip.orguottawa.caosti.gov Torsional motion is essential for reaching the CI seam that connects the first excited state (S₁) with the ground state (S₀). dtu.dk The dynamics are incredibly fast, with population transfer back to the ground state occurring on a femtosecond timescale. dtu.dk These theoretical models are essential for interpreting experimental results from time-resolved spectroscopy and for building a complete picture of the photochemistry of this compound and its analogues. aip.orgosti.gov

Simulation of Spectroscopic Properties from Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for predicting and interpreting the spectroscopic properties of conjugated systems like this compound and its analogues. These computational methods allow for the simulation of various types of spectra, providing insights that complement and guide experimental work.

One of the most powerful techniques for simulating electronic spectra is Time-Dependent Density Functional Theory (TD-DFT). nih.gov TD-DFT is widely used to calculate the excited state properties of molecules, enabling the prediction of ultraviolet-visible (UV-Vis) absorption spectra with a good balance of accuracy and computational cost. nih.govyoutube.com The method determines the energies of electronic transitions from the ground state to various excited states. The primary transition of interest in linear polyenes is the HOMO → LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) transition, which is responsible for the strong absorption band observed in their UV-Vis spectra. bfwpub.comyoutube.com

Table 1: Representative TD-DFT Calculated Spectroscopic Properties for a Series of all-trans-α,ω-dimethylpolyenes.

This table presents illustrative data based on general trends for linear polyenes, as specific computational results for this compound were not found in the searched literature. The values demonstrate the expected trend of increasing λmax with chain length.

Compound NameNumber of Conjugated Double BondsCalculated λmax (nm)Corresponding Excitation Energy (eV)
all-trans-2,4-Hexadiene2~225~5.51
all-trans-2,4,6-Octatriene3~265~4.68
all-trans-2,4,6,8-Decatetraene4~300~4.13
all-trans-Dodeca-2,4,6,8,10-pentaene5~335~3.70

Beyond UV-Vis spectra, quantum chemical methods can also be employed to predict other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei within the molecule, it is possible to estimate their resonance frequencies in an NMR spectrum. These calculations can aid in the structural elucidation of different isomers of this compound and its analogues.

Computational Approaches for Structure-Property Relationship Elucidation

Computational chemistry provides a powerful framework for establishing quantitative structure-property relationships (QSPR). These relationships are crucial for understanding how the molecular structure of a compound like this compound dictates its physical and chemical properties, and for designing new molecules with tailored functionalities.

For conjugated polyenes, a fundamental structure-property relationship is the correlation between the extent of π-conjugation and the electronic properties. As the number of conjugated double bonds in a linear polyene chain increases, the π-electrons become more delocalized. This increased delocalization has a direct impact on the frontier molecular orbitals. youtube.com

Computational studies consistently show that with increasing chain length in a homologous series of polyenes, the energy of the HOMO increases while the energy of the LUMO decreases. youtube.com This leads to a progressive reduction in the HOMO-LUMO energy gap. The HOMO-LUMO gap is a critical parameter as it relates to the molecule's electronic excitability and chemical reactivity. A smaller gap generally implies that the molecule can be more easily excited, which is reflected in the red-shift of its absorption spectrum. youtube.com

The relationship between the number of conjugated double bonds and the HOMO-LUMO gap for linear polyenes is a classic example of a structure-property relationship that can be quantitatively explored through computational methods.

Table 2: Representative Calculated Electronic Properties for a Series of all-trans-α,ω-dimethylpolyenes.

This table presents illustrative data based on general trends for linear polyenes to demonstrate the structure-property relationship, as specific computational results for this compound were not found in the searched literature.

Compound NameNumber of Conjugated Double BondsCalculated HOMO Energy (eV)Calculated LUMO Energy (eV)Calculated HOMO-LUMO Gap (eV)
all-trans-2,4-Hexadiene2~ -6.5~ -0.5~ 6.0
all-trans-2,4,6-Octatriene3~ -6.2~ -0.9~ 5.3
all-trans-2,4,6,8-Decatetraene4~ -6.0~ -1.2~ 4.8
all-trans-Dodeca-2,4,6,8,10-pentaene5~ -5.8~ -1.5~ 4.3

Furthermore, computational models can be used to investigate the effects of substitution on the properties of this compound. By introducing different functional groups at various positions on the polyene chain, it is possible to systematically study their influence on the electronic structure, spectroscopic properties, and reactivity. For instance, the addition of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the optical and electronic properties of the molecule. These computational screening approaches are invaluable in the rational design of new materials with desired characteristics.

Reactivity and Reaction Mechanisms of Highly Unsaturated Polyenes

Addition Reactions: Electrophilic and Nucleophilic Pathways in Polyenes

The reactivity of polyenes in addition reactions is dictated by the stability of the intermediates formed. The conjugated system allows for the formation of resonance-stabilized carbocations or carbanions, which influences the regioselectivity of the reaction.

Electrophilic Addition: Electrophilic attack on a conjugated polyene, such as dodeca-2,4,6,8,10-pentaene, typically initiates at one of the terminal double bonds. The addition of an electrophile (E⁺) to a C=C bond results in the formation of a carbocation. In a conjugated system, this carbocation is resonance-stabilized, with the positive charge delocalized over multiple carbon atoms. For instance, addition of an electrophile to C-2 of the dodecapentaene chain would create a carbocation with positive charge shared across C-3, C-5, C-7, C-9, and C-11.

Subsequent attack by a nucleophile (Nu⁻) can occur at any of the carbon atoms bearing a partial positive charge. This leads to a mixture of addition products. For example, in the addition of HBr to 1,3-butadiene, both 1,2-addition and 1,4-addition products are formed. openstax.org This principle extends to longer polyenes, where addition can occur across various positions (e.g., 1,2-, 1,4-, 1,6-, etc.), leading to a complex mixture of products. The ratio of these products can often be controlled by reaction conditions such as temperature.

Reaction TypeReagent ExampleIntermediatePotential Products
Electrophilic AdditionHBr, Br₂, I(py)₂BF₄Resonance-Stabilized Carbocation1,2-adduct, 1,4-adduct, 1,6-adduct, etc.

Nucleophilic Addition: Simple polyenes like this compound are generally unreactive towards nucleophiles due to the electron-rich nature of their double bonds. wikipedia.org Nucleophilic addition typically requires the polyene to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as carbonyl or nitro groups. libretexts.orgwikipedia.org In such activated systems, the β-carbon (in an α,β-unsaturated system) becomes electrophilic and susceptible to nucleophilic attack, a process known as conjugate addition or Michael addition. wikipedia.org While not directly applicable to the hydrocarbon this compound, this pathway is a fundamental aspect of polyene reactivity in a broader context. The reaction proceeds via a resonance-stabilized carbanion intermediate. libretexts.org

Cyclization and Annulation Reactions Leading to Complex Architectures

The planar and flexible nature of linear polyenes makes them ideal substrates for intramolecular reactions that form cyclic structures. These reactions are powerful tools in organic synthesis for building complex molecular frameworks in a single step. nih.govnih.gov

Cyclization Reactions: Polyene cyclizations can be initiated through various mechanisms, most notably cationic cascades. thieme-connect.com In a typical cationic polyene cyclization, an initial carbocation is generated at one end of the polyene chain (e.g., by protonation of a double bond or ionization of a leaving group). This cation is then attacked intramolecularly by another double bond in the chain, forming a ring and a new carbocation. This process can continue in a domino fashion, leading to the formation of multiple rings. thieme-connect.deresearchgate.net The stereochemistry of the double bonds in the starting polyene often dictates the stereochemistry of the newly formed stereocenters in the cyclic product.

Another important class of cyclization reactions for polyenes are pericyclic reactions, specifically electrocyclizations. researchgate.net These are concerted reactions that occur under thermal or photochemical conditions and involve the formation of a σ-bond between the termini of the conjugated system to form a cyclic compound. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules. For a polyene with k π-electrons, the stereochemistry depends on the reaction conditions:

Number of π-electrons (k)Reaction ConditionStereochemical Mode
4n (e.g., 4, 8, 12)ThermalConrotatory
4n (e.g., 4, 8, 12)PhotochemicalDisrotatory
4n + 2 (e.g., 6, 10)ThermalDisrotatory
4n + 2 (e.g., 6, 10)PhotochemicalConrotatory

For this compound (10 π-electrons), a thermal electrocyclization would be a disrotatory process.

Annulation Reactions: Annulation is the process of building a new ring onto an existing molecule. wikipedia.org Conjugated polyenes can participate in annulation reactions, most notably as the 4π-electron component in [4+2] cycloadditions, also known as the Diels-Alder reaction. acs.org In this reaction, a conjugated diene (or a diene segment within a larger polyene) reacts with a 2π-electron component (a dienophile) to form a six-membered ring. The internal diene units of this compound could potentially react with a strong dienophile to yield complex polycyclic adducts.

Role of Polyenes in Carbon Chain Growth and Aromatic Ring Formation Pathways

Linear conjugated polyenes are considered key intermediates in the formation of aromatic compounds in various chemical environments, from industrial processes to interstellar chemistry. scienceinfo.com Aromatic rings can be formed from acyclic precursors through cyclization followed by an elimination or oxidation step.

One of the primary mechanisms for aromatization is the electrocyclization of a hexatriene unit. A 1,3,5-triene system can undergo a 6π-electron thermal electrocyclization in a disrotatory fashion to form a cyclohexadiene ring. Subsequent loss of two hydrogen atoms (oxidation or dehydrogenation) leads to the formation of a stable aromatic benzene (B151609) ring. Segments of the this compound chain possess this 1,3,5-triene motif, making it a potential precursor for substituted aromatic compounds.

Furthermore, radical-chain reactions involving smaller unsaturated molecules like vinylacetylene can lead to the growth of polyene chains, which then cyclize. researchgate.net In combustion and pyrolysis, the recombination of radicals like cyclopentadienyl (B1206354) can also lead to ring enlargement and the formation of polycyclic aromatic hydrocarbons (PAHs). rsc.org These processes highlight the central role of polyenes as precursors in the pathway from simple hydrocarbons to complex aromatic structures.

Oxidative Reactivity and Degradation Mechanisms

Conjugated polyenes are susceptible to degradation, particularly in the presence of heat, light, and oxygen. wikipedia.org This degradation limits the stability and application of polyene-containing materials.

Oxidative Cleavage: A characteristic reaction of the double bonds in polyenes is oxidative cleavage. A powerful and common reagent for this transformation is ozone (O₃). libretexts.orglibretexts.org Ozonolysis of this compound would cleave all five double bonds. The initial reaction forms unstable ozonide intermediates, which are then treated in a "work-up" step. A reductive work-up (e.g., with zinc or dimethyl sulfide) would yield a mixture of smaller aldehydes and ketones. This reaction is historically significant for structure determination.

Photodegradation: In the presence of light and oxygen, conjugated polymers and polyenes undergo rapid degradation. rug.nlcore.ac.uk The absorption of UV or visible light can excite the polyene to a higher energy state. This can lead to cis-trans isomerization or initiate radical reactions. The excited polyene can also transfer its energy to molecular oxygen (O₂) to form highly reactive singlet oxygen (¹O₂). Singlet oxygen can then attack the double bonds of the polyene, leading to the formation of hydroperoxides and other oxygenated products, which can result in chain scission and degradation of the conjugated system. researchgate.net

Thermal Degradation: At elevated temperatures, even in the absence of oxygen, polymers and long-chain molecules can undergo thermal degradation. appstate.eduwikipedia.org For a polyene, this process can involve random chain scission, where the carbon-carbon bonds within the backbone break to form smaller radical fragments. nih.gov These radicals can then undergo further reactions, leading to a complex mixture of smaller unsaturated products. Another process is cross-linking, where different polyene chains react with one another, leading to a more rigid, insoluble material.

Photophysical Processes and Ultrafast Dynamics in Conjugated Polyene Systems

Exciton (B1674681) Formation, Migration, and Dissociation Dynamics

Upon absorption of a photon with appropriate energy, the π-electron system of dodeca-2,4,6,8,10-pentaene is promoted to an excited electronic state, creating a correlated electron-hole pair known as an exciton. In conjugated polyenes, the initial excitation is typically to the strongly allowed S₂ (1¹Bᵤ⁺) state. Following this initial excitation, the exciton can undergo several dynamic processes.

Exciton Migration: In aggregated systems or in long polymer chains, the initially formed exciton is not necessarily localized to a single molecule or a specific segment of the chain. It can migrate along the conjugated backbone or between adjacent molecules. This migration is a critical step in many applications, as it allows the excitation energy to be transported to a specific site, such as a reaction center or an interface for charge separation.

The dynamics of these processes are often studied using ultrafast spectroscopic techniques like transient absorption spectroscopy, which can resolve the evolution of the excited states on femtosecond to picosecond timescales.

Singlet and Triplet Excited States and Their Interconversion Dynamics

The photophysics of this compound are dominated by the properties of its lowest-lying singlet and triplet excited states.

Singlet States (S₁ and S₂): In polyenes, a key feature is the relative ordering of the two lowest-energy excited singlet states: the one-photon allowed 1¹Bᵤ⁺ state (often labeled S₂) and the one-photon forbidden 2¹A₋ state (often labeled S₁). For shorter polyenes, the 1¹Bᵤ⁺ state is typically lower in energy, while for longer polyenes, the 2¹A₋ state drops below the 1¹Bᵤ⁺ state. The crossover point is a subject of ongoing research.

The energy of these states can be determined from absorption and fluorescence spectra. For all-trans-dodecapentaene, the (0-0) transition energies for the S₀ → S₂ absorption have been measured in various solvents. nih.gov

Triplet States (T₁): The lowest triplet state (T₁) plays a crucial role in the photochemistry of polyenes and can be populated via intersystem crossing (ISC) from the S₁ state. The energy gap between the S₁ and T₁ states is a critical parameter that influences the efficiency of ISC. In many organic molecules, this gap is relatively large, making ISC less efficient. However, in polyenes, the singlet-triplet energy gap is an important area of study. nih.govacs.org

Intersystem Crossing (ISC): The rate of ISC is governed by several factors, including the singlet-triplet energy gap and the strength of spin-orbit coupling. While ISC is generally less efficient in hydrocarbons like polyenes due to weak spin-orbit coupling, it can still occur and lead to the formation of triplet excitons. The lifetime of the triplet state is typically much longer than that of the singlet state, allowing for different chemical reactions to take place.

Solvent S₀ → S₂ (0-0) Transition Energy (cm⁻¹) for all-trans-Dodecapentaene
Pentane29,890
Hexane29,830
Heptane29,780
Isooctane29,740
Octane29,740
Nonane29,700
Tridecane29,620
Pentadecane29,580
Benzene (B151609)29,040

Table 2: Experimentally determined S₀ → S₂ (0-0) transition energies for all-trans-dodecapentaene in various nonpolar solvents at room temperature. nih.gov

Energy Transfer Mechanisms in Polyene Oligomers and Polymeric Systems

In systems where multiple polyene chains are in close proximity, such as in molecular aggregates or polymers, excitation energy can be transferred from one molecule (the donor) to another (the acceptor). This energy transfer can occur through two primary mechanisms:

Förster Resonance Energy Transfer (FRET): This is a long-range, non-radiative process that occurs through dipole-dipole coupling between the donor and acceptor. The efficiency of FRET is strongly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and relative orientation of the two molecules.

Dexter Energy Transfer: This is a short-range process that requires the wavefunctions of the donor and acceptor to overlap. It involves the simultaneous exchange of two electrons and can lead to the transfer of both singlet and triplet energy.

In conjugated polymers, both intra-chain (along the same polymer backbone) and inter-chain (between different polymer chains) energy transfer can occur. These processes are crucial for the performance of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Influence of Molecular Conformation and Environmental Effects on Photophysics

The photophysical properties of this compound are highly sensitive to its molecular conformation and the surrounding environment.

Molecular Conformation: The planarity of the conjugated backbone is critical for maximizing π-electron delocalization. Any twisting around the single bonds in the polyene chain can disrupt this conjugation, leading to a blue-shift in the absorption spectrum and a decrease in the fluorescence quantum yield. The all-trans isomer is generally the most stable and planar conformation. The presence of cis-isomers or other conformational defects can introduce new relaxation pathways and alter the excited-state dynamics.

Environmental Effects (Solvatochromism): The polarity and polarizability of the solvent can significantly influence the energies of the electronic states. The observed shift in the absorption or emission spectra with changing solvent polarity is known as solvatochromism. For polyenes, the transition energies are particularly sensitive to the polarizability of the solvent. As seen in Table 2, the S₀ → S₂ transition energy of all-trans-dodecapentaene decreases as the refractive index (and thus polarizability) of the solvent increases, resulting in a red-shift of the absorption spectrum. nih.gov This is a general trend observed for polyenes.

Advanced Functionalization and Modification of Polyene Scaffolds

Covalent and Non-Covalent Functionalization Strategies for Polyenes

The modification of polyene backbones like dodeca-2,4,6,8,10-pentaene can be achieved through two primary routes: covalent functionalization, which involves the formation of new chemical bonds, and non-covalent functionalization, which relies on weaker intermolecular forces. rsc.org Both approaches offer distinct advantages for altering the physicochemical properties of the polyene.

Covalent functionalization permanently alters the molecular structure of the polyene. This method allows for the introduction of a wide array of functional groups, enabling significant changes to solubility, reactivity, and electronic characteristics. Common covalent strategies include:

Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for modifying conjugated diene systems within a polyene chain. wikipedia.org This reaction can introduce cyclic structures onto the backbone, altering its rigidity and electronic conjugation. masterorganicchemistry.com

Click Chemistry: Reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offer a highly efficient and specific way to attach various molecules to a polyene that has been pre-functionalized with an azide or alkyne group. nih.govmdpi.comrsc.org This modular approach is valuable for creating complex, multifunctional materials.

Palladium-Catalyzed Cross-Coupling: These reactions enable the formation of new carbon-carbon bonds, allowing for the synthesis of precisely functionalized and complex polyene structures. acs.orgnih.govyoutube.com

Non-covalent functionalization preserves the intrinsic electronic structure of the polyene by utilizing intermolecular interactions. researchgate.netbeilstein-journals.org This strategy is advantageous when the goal is to modify properties like processability or to create self-assembling systems without disrupting the core π-conjugated system. Key non-covalent interactions include:

π-π Stacking: Aromatic molecules can interact with the electron-rich polyene backbone through π-π stacking, which is useful for dispersing polyenes in various media. nih.gov

Supramolecular Assembly: This approach uses directional and reversible interactions, such as hydrogen bonding or host-guest interactions, to organize polyene molecules into larger, ordered structures. youtube.combrighton.ac.uk Supramolecular chemistry allows for the creation of "smart" materials that can respond to external stimuli.

Table 1: Comparison of Covalent and Non-Covalent Functionalization Strategies for Polyenes
FeatureCovalent FunctionalizationNon-Covalent Functionalization
Nature of InteractionFormation of new, strong chemical bonds (e.g., C-C, C-N).Weaker intermolecular forces (e.g., π-π stacking, van der Waals, hydrogen bonds).
Effect on Polyene BackbonePermanently alters the chemical structure and may disrupt conjugation.Preserves the intrinsic electronic structure of the polyene backbone. researchgate.net
Stability of FunctionalizationHighly stable and robust. nih.govOften reversible and can be sensitive to environmental changes (e.g., solvent, temperature). beilstein-journals.org
Example StrategiesDiels-Alder Reaction, Click Chemistry, Palladium-Catalyzed Coupling. wikipedia.orgnih.govnih.govSupramolecular assembly with host molecules, π-stacking with aromatic compounds. nih.govyoutube.com
Primary ApplicationsCreating new derivatives with fundamentally different properties; permanent attachment of functional moieties.Improving solubility and processability; creating self-healing materials and stimuli-responsive systems.

Integration of Polyenes into Polymeric Scaffolds for Tailored Material Properties

Incorporating polyenes like this compound into larger polymeric scaffolds is a key strategy for developing materials with customized properties for a range of applications, from organic electronics to drug delivery. researchgate.netwikipedia.orgenergy.gov The polymer matrix provides mechanical support, processability, and can introduce additional functionalities, while the polyene imparts its unique electronic and optical characteristics.

The integration can be achieved through several methods:

Blending: Physically mixing the polyene with a host polymer. This is a straightforward method, but phase separation can be an issue.

Grafting: Covalently attaching polyene chains to the backbone of a pre-existing polymer.

Copolymerization: Incorporating polyene-containing monomers during the polymerization process to create block or random copolymers.

This integration allows for the precise tailoring of material properties. For example, embedding polyenes into biocompatible polymers can create scaffolds for tissue engineering that are also optically active for imaging purposes. In materials science, incorporating polyenes into insulating polymer matrices can produce materials with tunable conductivity, suitable for applications in flexible electronics and sensors. wikipedia.orgmdpi.com The resulting composite materials often exhibit properties that are a synergistic combination of both the polyene and the host polymer.

Table 2: Examples of Polyene Integration into Polymeric Scaffolds and Resulting Properties
Polymer ScaffoldPolyene TypeMethod of IntegrationTailored PropertyPotential Application
Poly(lactic-co-glycolic acid) (PLGA)Amphotericin B (a polyene antibiotic)EncapsulationSustained drug release, reduced systemic toxicity. researchgate.netAntifungal drug delivery systems. nih.govmdpi.com
PolyethyleneConjugated polyene sequencesMechanochemical modification umons.ac.beresearchgate.netIntroduced unsaturation for further functionalization.Upcycling of plastic waste into functional materials.
PolystyreneOligophenylene vinyleneCopolymerizationElectroluminescence, flexibility.Organic light-emitting diodes (OLEDs).
Polythiophene (a conductive polymer)This compound (as a model segment)Blending/CopolymerizationEnhanced charge transport, tunable bandgap.Organic solar cells and field-effect transistors. mdpi.com

Tuning Electronic and Optical Properties via Strategic Structural Modifications

The defining characteristic of conjugated polyenes is their delocalized π-electron system, which governs their electronic and optical properties. wikipedia.org The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines the wavelength of light the molecule absorbs and emits. youtube.com Strategic modifications to the structure of a polyene like this compound can precisely tune this HOMO-LUMO gap.

Key modification strategies include:

Altering Conjugation Length: Increasing the number of conjugated double bonds in the polyene chain decreases the HOMO-LUMO gap. youtube.com This results in a bathochromic (red) shift in the absorption and emission spectra, meaning the molecule interacts with longer wavelengths of light. wikipedia.org

Introducing Functional Groups: Attaching electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CN) to the polyene backbone can raise or lower the HOMO and LUMO energy levels, respectively. This allows for fine-tuning of the bandgap and can induce intramolecular charge transfer, which is crucial for applications in organic electronics. nih.gov

Modifying Molecular Geometry: The planarity of the conjugated system is critical for effective π-orbital overlap. Introducing twists or bends in the polyene chain, for instance through bulky side groups or by forming cyclic structures, can disrupt conjugation, leading to a hypsochromic (blue) shift in the absorption spectrum. Conversely, enforcing planarity can enhance conjugation.

Oxidation/Functionalization: Introducing epoxy or hydroxyl groups onto the polyene backbone disrupts the sp² hybridization, which can alter the electronic structure and tune the optical properties. mdpi.com

These modifications provide a powerful toolkit for designing polyene-based molecules with tailored optical and electronic properties for specific applications, from creating new dyes and fluorescent probes to developing advanced semiconductor materials. nih.govresearchgate.net

Table 3: Effect of Structural Modifications on the Electronic and Optical Properties of Polyenes
Structural ModificationEffect on Conjugated SystemImpact on HOMO-LUMO GapResulting Change in Optical Properties
Increase chain lengthExtends π-electron delocalization.DecreasesRed-shift (bathochromic) in absorption/emission spectra. youtube.com
Decrease chain lengthReduces π-electron delocalization.IncreasesBlue-shift (hypsochromic) in absorption/emission spectra.
Add electron-donating groupsRaises HOMO energy level.Generally decreasesRed-shift; can enhance fluorescence quantum yield.
Add electron-withdrawing groupsLowers LUMO energy level.Generally decreasesRed-shift; can facilitate electron transport.
Induce steric hindrance (twisting)Reduces planarity and π-orbital overlap.IncreasesBlue-shift; often reduces absorption intensity.
Introduce epoxy/hydroxyl groupsDisrupts sp² hybridization and symmetry. mdpi.comCan decrease or increase, depending on position.Can lead to broadening of absorption spectra and changes in excitation energy.

Advanced Research Applications of Conjugated Polyenes in Materials Science

Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages the unique properties of conjugated organic molecules, like dodeca-2,4,6,8,10-pentaene, to create novel electronic and optoelectronic devices. The key to their function lies in the alternating single and double carbon-carbon bonds that form a delocalized π-electron system along the polymer backbone. wikipedia.orgweiyougroup.org This structure is fundamental to their semiconducting nature, allowing for the transport of charge carriers. weiyougroup.org

Conductive Polymers and Organic Semiconductors

Conjugated polymers, including polyenes, are a cornerstone of organic semiconductor technology. weiyougroup.org In their undoped state, these materials act as semiconductors or insulators. wikipedia.org The electrical conductivity of these polymers is a result of the mobile π-electrons in their conjugated systems. wikipedia.org The conductivity can be significantly enhanced through a process called doping, which involves introducing impurities to either remove or add electrons to the delocalized system, thereby increasing the number of charge carriers. wikipedia.orgweiyougroup.org For instance, even low levels of doping (less than 1%) can increase the electrical conductivity of a conjugated polymer by several orders of magnitude. wikipedia.org

Polyacetylene, the simplest conjugated polymer, of which this compound can be considered a short segment, is a classic example of a conductive polymer. nih.gov The conductivity of these materials can be fine-tuned through chemical synthesis and doping, making them suitable for a wide range of electronic applications. wikipedia.orgnih.gov

PropertyDescriptionRelevance to this compound
ConjugationAlternating single and double bonds leading to delocalized π-electrons. wikipedia.orgThe defining structural feature of this compound, responsible for its potential semiconductor properties.
DopingIntentional introduction of impurities to increase conductivity. wikipedia.orgweiyougroup.orgA theoretical process that could enhance the conductivity of this compound, making it more suitable for electronic applications.
Band GapThe energy difference between the valence band and the conduction band, determining the material's conductivity. wikipedia.orgThe band gap of this compound would determine its intrinsic conductivity and its potential as a semiconductor.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Conjugated polymers are central to the development of OLEDs and OPVs due to their electroluminescent and photovoltaic properties. nih.govyoutube.comyoutube.com In OLEDs, an electric current is applied to a thin film of a conjugated polymer, exciting its electrons to a higher energy state. When these electrons return to their ground state, they release energy in the form of light. youtube.com The color of the emitted light can be tuned by modifying the chemical structure of the polymer. youtube.com

In OPVs, the process is reversed. The conjugated polymer absorbs light, creating excitons (electron-hole pairs) that are then separated to generate an electric current. nih.gov The efficiency of these devices is highly dependent on the molecular design of the conjugated polymer, which influences its light absorption spectrum, energy levels, and charge transport mobility. nih.gov While this compound itself may be too simple for high-efficiency devices, its fundamental structure provides a starting point for designing more complex and efficient materials. youtube.com

Organic Field-Effect Transistors (OFETs) and Chemo/Biosensors

The semiconducting properties of conjugated polymers make them suitable for use as the active layer in OFETs, which are key components of modern electronics. nih.gov The performance of OFETs is largely determined by the charge carrier mobility of the organic semiconductor. nih.gov

Furthermore, the sensitivity of the electronic properties of conjugated polymers to their environment makes them excellent candidates for chemical and biological sensors. nih.gov Changes in the local environment, such as the binding of an analyte, can alter the conductivity of the polymer, providing a detectable signal. nih.gov The development of novel, high-performance conjugated conductive materials is crucial for advancing these applications. nih.gov

Photonic Materials and Waveguides

The unique optical properties of conjugated polyenes, such as their strong absorption and emission of light, make them promising for applications in photonics. youtube.com The wavelength of light absorbed and emitted can be controlled by the length of the conjugated system. libretexts.org This tunability allows for the design of materials for specific photonic applications, such as optical waveguides and switches. youtube.com The study of the optical properties of simple polyenes like this compound helps in understanding the fundamental principles that govern the behavior of more complex photonic materials. youtube.com

Supramolecular Assembly and Self-Organized Conjugated Systems

The performance of organic electronic devices is not solely dependent on the properties of individual molecules but also on their organization in the solid state. researchgate.netresearchgate.net Supramolecular assembly, the spontaneous organization of molecules into well-defined structures, is a powerful tool for controlling the morphology of conjugated polymer films. researchgate.netresearchgate.netnih.govnih.gov

The self-assembly of conjugated polymers can be influenced by various factors, including interactions with the substrate, the molecular structure of the polymer, and the use of block copolymers. researchgate.net By controlling the self-assembly process, it is possible to create highly ordered nanostructures that enhance charge transport and device performance. researchgate.net For example, the formation of well-ordered crystalline domains in a polymer film can significantly improve the mobility of charge carriers. researchgate.net Understanding how simple polyenes might interact and self-assemble provides insights into creating more complex and functional supramolecular structures. nih.gov

FactorInfluence on Supramolecular AssemblyExample
Substrate InteractionThe surface can template the growth of ordered polymer films. researchgate.netUsing a crystalline substrate to induce epitaxial growth of the polymer.
Molecular DesignThe shape and functional groups of the polymer can direct its self-assembly. researchgate.netDesigning polymers with side chains that promote intermolecular interactions.
Block CopolymersThe immiscibility of different blocks can drive the formation of well-defined nanostructures. researchgate.netUsing a diblock copolymer with a conjugated block and a non-conjugated block to create lamellar or cylindrical structures.

Bio-Inspired Materials and Advanced Biological Probes (excluding specific biological activity)

Nature provides a rich source of inspiration for the design of novel materials. chemeurope.comidw-online.denih.gov Polyenes are found in many biological systems, where they play crucial roles in processes such as vision and photosynthesis. chemeurope.comidw-online.de For example, retinal, a derivative of vitamin A, is a polyene that is essential for vision. idw-online.de

The study of these natural systems has led to the development of bio-inspired synthetic strategies for creating complex polyenes. chemeurope.comidw-online.de These methods often involve the use of light-driven reactions to control the geometry of the double bonds in the polyene chain. chemeurope.comidw-online.de

Furthermore, the unique spectroscopic properties of conjugated polyenes make them valuable as biological probes. royalsocietypublishing.org Their strong absorption and fluorescence can be used to visualize and study biological processes. royalsocietypublishing.org While this compound is a simple model, the principles of its electronic structure are applicable to the design of more sophisticated polyene-based probes for biological research. royalsocietypublishing.org

Interdisciplinary Research in Polyene Chemistry

Interface with Polymer Physics, Theoretical Chemistry, and Computation

The linear conjugated structure of dodeca-2,4,6,8,10-pentaene makes it an ideal model system for investigations at the confluence of polymer physics, theoretical chemistry, and computational studies. Its manageable size allows for rigorous theoretical and computational analysis, providing fundamental insights that can be extrapolated to more complex polymeric systems.

In the realm of theoretical and computational chemistry, this compound serves as a benchmark for developing and validating quantum mechanical models that describe the behavior of π-electrons in conjugated chains. For instance, it has been used as part of a series of linear polyenes to study the quantum mechanics of particles constrained to spiral curves, offering a nuanced understanding of electronic confinement and effective mass in such systems. researchgate.netresearchgate.net These theoretical explorations are crucial for predicting the electronic and optical properties of conjugated materials, such as their absorption spectra and conductivity.

The insights gained from these computational studies have a direct bearing on polymer physics. The electronic and structural properties of individual oligomers like this compound are foundational to understanding the bulk properties of conducting polymers. The degree of π-electron delocalization, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the reorganization energy upon charging are all critical parameters that are first understood in these smaller systems before being applied to the physics of long-chain polymers.

Below is a table of computed molecular descriptors for this compound, which are fundamental inputs for theoretical and computational models. nih.gov

PropertyValueUnit
Molecular Weight160.25 g/mol
XLogP34.7
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Rotatable Bond Count8
Exact Mass160.125200510Da
Monoisotopic Mass160.125200510Da
Topological Polar Surface Area0Ų
Heavy Atom Count12
Formal Charge0
Complexity188

Integration with Materials Science and Device Engineering

While specific applications of this compound in materials science and device engineering are not yet extensively documented, its structure is emblematic of the chromophores that form the basis of organic electronic and optoelectronic materials. The principles learned from this and similar polyenes are integral to the design of novel materials for a range of technological applications.

The extended π-conjugation in this compound is a prerequisite for charge transport, making it a potential building block or a model for the active layers in organic electronic devices. The HOMO-LUMO gap of such molecules is a key determinant of their potential application. For instance, a suitable energy gap can allow for the absorption of visible light, a critical feature for organic photovoltaic (OPV) devices, or for the emission of light in organic light-emitting diodes (OLEDs).

In the context of device engineering, the processability and film-forming properties of materials based on such polyene structures are of paramount importance. While this compound itself is a discrete molecule, the study of its intermolecular interactions and self-assembly can inform the design of larger, more complex molecules and polymers that exhibit desirable solid-state packing for efficient charge transport. The table below illustrates the kind of photophysical properties of conjugated oligomers that are critical for their potential use in device engineering. Note that these are representative values for similar polyenes and serve to illustrate the parameters of interest.

PropertyTypical Range for Similar PolyenesRelevance to Device Engineering
Absorption Maximum (λmax)300 - 500Determines the part of the solar spectrum that can be harvested in solar cells.
Emission Maximum (λem)400 - 600Dictates the color of light emitted from an OLED.
HOMO Level-5.0 to -6.0eV
LUMO Level-2.5 to -3.5eV
Charge Carrier Mobility10-5 to 10-1cm2/Vs

Data-Driven Discovery and Automation in Conjugated Systems Research

The field of materials discovery is increasingly being accelerated by data-driven approaches and laboratory automation. In the context of conjugated systems, these methodologies allow for the rapid synthesis and screening of large libraries of compounds to identify candidates with optimal properties for specific applications. While there is no specific evidence of this compound being a direct subject of such a study, it represents the class of molecules that are of significant interest in these high-throughput workflows.

Data-driven discovery in this area involves the use of computational screening to predict the properties of a vast number of virtual molecules. Machine learning models, trained on existing experimental and computational data, can quickly estimate the electronic and optical properties of new candidate structures, including those with a this compound core. This allows researchers to prioritize the synthesis of the most promising materials.

Following computational screening, automated synthesis platforms can be employed to rapidly produce a series of target molecules. These automated systems can perform multi-step reactions, purifications, and characterizations with minimal human intervention. The integration of automated synthesis with high-throughput characterization techniques creates a closed-loop system where materials are designed, made, and tested in a rapid and iterative fashion. The table below outlines a conceptual workflow for the data-driven discovery of new conjugated materials based on polyene structures.

StepDescriptionKey Technologies
1. Virtual Library Generation Creation of a large set of virtual molecules based on a core structure like a polyene.Combinatorial chemistry software, molecular editors.
2. High-Throughput Computational Screening Prediction of key properties (e.g., HOMO/LUMO levels, absorption spectra) for the virtual library.Density Functional Theory (DFT), machine learning models.
3. Candidate Prioritization Selection of the most promising candidates for synthesis based on predicted performance.Data analysis and visualization tools.
4. Automated Synthesis Robotic synthesis of the prioritized candidate molecules.Automated synthesis platforms, microfluidics.
5. High-Throughput Characterization Rapid measurement of the properties of the synthesized materials.Automated spectroscopy and chromatography systems.
6. Data Analysis and Model Refinement The experimental data is used to improve the predictive models for the next cycle of discovery.Statistical analysis software, machine learning algorithms.

Future Research Directions and Emerging Challenges in Polyene Chemistry

Development of Novel and Efficient Synthetic Routes with Enhanced Control

A primary challenge in polyene chemistry is their synthesis. The conjugated double bond frameworks are often sensitive to light, oxygen, and various reagents, particularly acids. acs.org Furthermore, controlling the precise stereochemistry (the cis/trans geometry) of each double bond is critical, as it dictates the molecule's final properties and function. acs.org

Future research is focused on developing more robust and efficient synthetic methodologies. A promising direction is the use of palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are known for their mild conditions and high stereospecificity. acs.org Advances in this area include the development of iterative cross-coupling strategies that use stable, B-protected haloboronic acid building blocks, theoretically allowing for the construction of polyenes of limitless length. acs.org Another innovative, bio-inspired approach involves "Energy Transfer Catalysis," where light is used in conjunction with small organic molecules acting as "antennas" to precisely flip the geometry of alkene building blocks, offering a simple, light-driven solution to achieving the desired stereoisomers.

Deeper Understanding of Complex Excited State Dynamics and Energy Dissipation

The electronic structure and photophysics of polyenes are far more complex than those of simpler molecules. uiuc.edu Their ability to absorb light and dissipate energy rapidly is fundamental to their roles in biological processes like vision and photosynthesis and is key to their potential use in light-harvesting technologies. researchgate.net However, the exact mechanisms of these ultrafast processes are not fully understood.

A significant challenge is mapping the complex decay pathways from higher electronic excited states. For many polyenes, this involves a sequence of internal conversions through different states (often denoted as S₂ → S₁ → S* → S₀). researchgate.net Future research will require the application of advanced ultrafast spectroscopic techniques, such as transient absorption spectroscopy, to probe these dynamics on femtosecond timescales. A deeper theoretical and experimental understanding of how factors like chain length, substitution, and the surrounding environment influence these energy landscapes is crucial for designing molecules with specific photophysical properties. uiuc.eduresearchgate.net

Rational Design of Molecular Architectures for Specific Advanced Functions

The rational design of molecules involves creating new structures with specific, predetermined functions. For polyenes, this is a major frontier, moving beyond the study of naturally occurring compounds to the creation of novel derivatives for targeted applications. This requires a deep understanding of structure-activity relationships (SAR), which elucidate the key structural features responsible for a molecule's biological activity or physical properties. mdpi.com

In medicine, this approach is being used to develop new antifungal drugs based on known polyenes like Amphotericin B. By making targeted structural modifications, researchers aim to create derivatives with improved therapeutic profiles, such as enhanced efficacy and reduced toxicity. numberanalytics.commdpi.comnih.gov In materials science, rational design is being applied to create polyenes for molecular electronics and optoelectronics. By adding specific electron-donating or electron-accepting groups to the polyene backbone, scientists can tune the molecule's electronic properties, such as its energy gap, to optimize it for use in devices like organic solar cells. ias.ac.inresearchgate.net

Predictive Modeling and High-Throughput Computational Screening of Polyene Derivatives

The synthesis and testing of every potential polyene derivative is a time-consuming and expensive process. Computational chemistry offers a powerful alternative by allowing researchers to model and predict the properties of molecules before they are ever created in a lab.

A key future direction is the expanded use of predictive modeling techniques like Density Functional Theory (DFT) to calculate the electronic and geometric properties of new polyene designs. ias.ac.inresearchgate.net This allows for an initial in silico assessment of their potential for specific applications. researchgate.net This computational approach can be coupled with high-throughput screening (HTS), a process that leverages automation and robotics to rapidly test vast libraries of compounds for a specific biological or chemical activity. bmglabtech.commdpi.com By first using computational models to screen a large virtual library of polyene derivatives, researchers can identify a smaller, more promising set of candidates for actual synthesis and physical testing, dramatically accelerating the discovery of new functional molecules for applications ranging from medicine to materials science. mdpi.comfrontiersin.org

Exploration of New Application Frontiers in Emerging Technologies

While polyenes have established roles as pigments and antifungal agents, future research is aimed at unlocking their potential in a range of emerging technologies. wikipedia.org These new frontiers present unique challenges, such as improving the biocompatibility of polyenes for medical applications and controlling their assembly for electronic devices.

One of the most promising new areas is in nanotechnology and drug delivery . Researchers are developing novel formulations to overcome the toxicity and poor solubility of some polyenes. numberanalytics.commdpi.com This includes encapsulating them in biodegradable biopolymer microspheres or attaching them to magnetic nanoparticles, which can provide sustained release and reduce side effects. proquest.comnih.govnih.gov Another major frontier is molecular electronics , where the conjugated π-systems of polyenes make them ideal candidates for use as "molecular wires" in nanoscale circuits. rsc.orgacs.org Continued research into synthesizing and manipulating these molecules on surfaces will be key to realizing their potential in next-generation electronic components. nih.gov Finally, in the field of optoelectronics , the unique light-absorbing properties of polyenes are being harnessed to design new derivatives for use in organic photovoltaic cells and other light-sensitive devices. ias.ac.in

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.